molecular formula C7H9ClN2O B1334033 1-(Aminoformylmethyl)pyridinium chloride CAS No. 41220-29-5

1-(Aminoformylmethyl)pyridinium chloride

Cat. No. B1334033
CAS RN: 41220-29-5
M. Wt: 172.61 g/mol
InChI Key: IMJBHWDMQIYCEI-UHFFFAOYSA-N
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Description

The compound 1-(Aminoformylmethyl)pyridinium chloride is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of the compound suggests that it is a pyridinium chloride salt with an aminoformylmethyl substituent. This class of compounds has been studied for various applications, including their potential as antihypertensive agents, as indicated by the research on 1-amino-4-phenyl pyridinium chloride (AH.2035), which has been found to deplete noradrenaline in mouse heart .

Synthesis Analysis

The synthesis of related pyridinium compounds involves innovative approaches such as the traceless umpolung of 1-amidopyridin-1-ium salts, which allows for the selective formation of 3-(aminomethyl)pyridine through a one-pot reaction involving a Mannich type C-C bond formation . This method represents a formal C-H activation of pyridine and highlights the versatility of pyridinium salts in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of pyridinium chloride derivatives can be quite diverse. For instance, the structure of 4-(5-amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate features a nearly planar arrangement between the pyridine and 1,2,4-triazole rings, with the amino group adopting a trigonal-pyramidal configuration . The protonation of the pyridine nitrogen atom forms a chloride salt, which is a common characteristic of pyridinium compounds.

Chemical Reactions Analysis

Pyridinium chloride derivatives participate in various chemical reactions. For example, the alkylation of 5-amino-1-methyl-1H-1,2,4-triazole with 1-(1-chloroalkyl)pyridinium chlorides leads to the formation of novel geminal bis(heteroarylium) salts . These reactions proceed under mild, neutral conditions and show high selectivity, which is crucial for the synthesis of complex organic molecules. Additionally, the use of 1-sulfopyridinium chloride as a catalyst for the tandem Knoevenagel–Michael reaction demonstrates the reactivity of pyridinium salts in facilitating bond formation between carbon atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Aminoformylmethyl)pyridinium chloride and its derivatives are influenced by their molecular structure. The presence of the pyridinium ion typically makes these compounds soluble in water and other polar solvents. The ionic nature of these salts also affects their melting points, boiling points, and stability. The hydrogen bonding capabilities, as seen in the crystal structure of 4-(5-amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate, contribute to their solid-state properties and can influence their behavior in various solvents .

Scientific Research Applications

Potential Antihypertensive Agent

1-Amino-4-phenyl pyridinium chloride has been identified as a potential antihypertensive agent due to its ability to deplete noradrenaline in mouse hearts, suggesting its utility in managing hypertension (Brittain et al., 1967). Another study highlighted its effects on the autonomic nervous and cardiovascular systems across various animal species (Cullum et al., 1967).

Chemical Synthesis and Purification

1-(2-Aminoethyl)pyridinium bromide, a related compound, has been used for the rapid and simple purification of benzamides and sulfonamides obtained by solution-phase synthesis, showcasing its significance in chemical synthesis processes (Lei et al., 2006).

Gene Delivery Applications

Pyridinium cationic lipids, which include variants of pyridinium chloride, have been prepared for use as nonviral gene delivery agents. These compounds have shown promising results in transfecting lung carcinoma cells and other malignancies, surpassing some classic formulations (Ilies et al., 2004).

Electochemical Degradation Studies

Research has been conducted on the electrochemical oxidation of pyridinium ionic liquids, including 1-butyl-4-methylpyridinium chloride. The study provided insights into the degradation efficiency and potential environmental impact of these compounds (Pieczyńska et al., 2015).

Potential Inhibitor of Acetylcholinesterase

1-[6-(Acridine-9-carbonyloxy)hexyl]pyridinium chloride was studied as a potential inhibitor of acetylcholinesterase, which is a target in Alzheimer's disease treatment. This highlights its potential application in neurodegenerative disease research (Correia et al., 2006).

Antimicrobial Activities

Quaternary pyridinium compounds, synthesized by condensation reactions involving pyridinium chlorides, have demonstrated significant growth-inhibitory capabilities against various microorganisms, including bacteria and fungi (Suyama et al., 1981).

Synthesis and Catalytic Applications

Sulfonic acid-functionalized pyridinium chloride has been used as a catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, underlining its importance in facilitating chemical reactions (Zare et al., 2015).

Safety And Hazards

The safety data sheet (SDS) provides information on the basic physicochemical properties of 1-(Aminoformylmethyl)pyridinium chloride . It is advised to handle this compound with care and use it only for research and development, not for medicinal or household purposes . In case of eye contact, it is recommended to flush immediately with plenty of flowing water for 10 to 15 minutes holding eyelids apart .

Future Directions

Pyridinium salts, including 1-(Aminoformylmethyl)pyridinium chloride, have been the subject of extensive research due to their diverse structures and wide range of applications . They have played an intriguing role in many research topics, and their importance in various fields such as materials science and biological issues related to gene delivery has been highlighted . Future research may continue to explore their potential uses and synthesis methods .

properties

IUPAC Name

2-pyridin-1-ium-1-ylacetamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c8-7(10)6-9-4-2-1-3-5-9;/h1-5H,6H2,(H-,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJBHWDMQIYCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373372
Record name 1-(2-Amino-2-oxoethyl)pyridin-1-ium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminoformylmethyl)pyridinium chloride

CAS RN

41220-29-5
Record name 41220-29-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Amino-2-oxoethyl)pyridin-1-ium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Carbamoylmethyl)pyridinium Chloride
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Synthesis routes and methods I

Procedure details

To a suspension of 2-chloroacetamide (50.00 g, 524.01 mmol) in 100 mL of acetonitrile was added pyridine (41.45 g, 524.01 mmol). After being stirred at 90° C. for 10 h, the suspension was cooled to 22° C., suction-filtered and washed with 100 mL of hexanes. The product, 1-(2-amino-2-oxoethyl)pyridinium chloride (79.10 g, yield: 87%, mp 205.2° C.), was obtained as colorless crystals after being recrystallized from methanol.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
41.45 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

50.00 g (524.01 mmol) 2-chloroacetamide were suspended in 100 ml acetonitrile. 41.45 g (524.01 mmol) pyridine were added, and the suspension was heated at 90° C. for 10 hours. The suspension was cooled to 22° C., suction filtered and washed with 100 ml hexane. The product 1-carbamoylmethyl-pyridinium chloride (79.10 g) was obtained as colorless crystals after being recrystallized from ethanol, m.p 205.2° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
41.45 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Broda, DJ Yelle - Molecules, 2022 - mdpi.com
Some organosilicon compounds, including alkoxysilanes and siloxanes, proved effective in stabilizing the dimensions of waterlogged archaeological wood during drying, which is …
Number of citations: 6 www.mdpi.com

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